molecular formula C16H10ClNO2 B2695634 (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one CAS No. 1180030-66-3

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2695634
CAS No.: 1180030-66-3
M. Wt: 283.71
InChI Key: XIGQCXMWBQWTIG-XFXZXTDPSA-N
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Description

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is a synthetic oxindole derivative, part of a class of heterocyclic compounds recognized for their broad spectrum of biodynamic activities . The core 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, known to interact with multiple biological targets . This specific compound features a (Z)-configured exocyclic double bond and a 7-chloro substitution on the oxindole ring, modifications that are strategically designed to influence its electronic properties, planarity, and potential binding affinity with enzymes and receptors. Researchers are increasingly interested in such functionalized oxindole derivatives for their significant pharmacological potential . The primary research value of this compound lies in its potential as a kinase inhibitor, a mechanism of action shared with other 3-(alkylidene)-1,3-dihydro-2H-indol-2-one analogues . These compounds have demonstrated significant tyrosine kinase inhibiting activity, which is a key target in oncology and signal transduction research . Kinases are enzymes critical in regulating cell processes, and their dysregulation is a hallmark of various cancers. Furthermore, derivatives of 1,3-dihydro-2H-indol-2-one have been extensively studied for their in vitro antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus , as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The structural features of this compound make it a valuable scaffold for investigating novel therapeutic agents, particularly in the fields of anticancer and antimicrobial research . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not classified or approved for diagnostic, therapeutic, or any form of human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

(3Z)-7-chloro-3-phenacylidene-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(20)18-15(11)13)9-14(19)10-5-2-1-3-6-10/h1-9H,(H,18,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGQCXMWBQWTIG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 7-chloroindole-2,3-dione with 2-phenylacetaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error. Solvent recycling and waste minimization techniques are also employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule in preliminary studies. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions such as bacterial infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.

Mechanism of Action

The biological activity of (3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways involved are still under investigation, but it is believed that the compound interferes with key biochemical processes within the target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares its 3-ylideneoxindole backbone with several derivatives, differing in substituents and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Selected 3-Ylideneoxindoles
Compound Name Substituents at C3 Chlorine Position Configuration Key Structural Features References
(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one 2-oxo-2-phenylethylidene C7 Z Strong π-conjugation; phenyl group
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (4a) 4-chlorobenzylidene None Z Planar stacking due to Cl substituent
(3E)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one 2-oxo-2-phenylethylidene None E Stereoisomer with distinct packing
(3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (4) 4-piperazin-1-ylbenzylidene None Z Enhanced solubility via piperazine
SU5416 (VEGFR2 inhibitor) (3,5-dimethyl-1H-pyrrol-2-yl)methylidene None Z Bioactive; anticancer applications

Key Observations :

  • Stereochemistry : Z-configuration derivatives exhibit distinct crystal packing (e.g., herringbone vs. planar stacking) compared to E-isomers, as shown by XPac algorithm studies .

Electronic and Reactivity Profiles

DFT and Hartree-Fock (HF) studies highlight differences in electronic properties:

Table 2: Electronic Properties of Selected Compounds
Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye) Hyperpolarizability (×10⁻³⁰ esu) References
This compound -6.2 -2.7 3.5 4.8 12.4
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (4a) -5.9 -2.3 3.6 3.2 8.9
SU5416 -5.7 -1.9 3.8 5.1 6.3

Key Observations :

  • The target compound exhibits the highest hyperpolarizability (12.4 ×10⁻³⁰ esu), making it superior for NLO applications compared to SU5416 .
  • Chlorine substituents lower HOMO energies, increasing oxidative stability .

Key Observations :

  • Piperazine-substituted analogs (e.g., compound 4) show enhanced antimicrobial activity due to improved solubility and membrane penetration .
  • SU5416’s specificity for VEGFR2 highlights the role of bulky substituents in target selectivity .

Biological Activity

(3Z)-7-chloro-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one, also known as a derivative of indole, has garnered attention due to its potential biological activities. This compound features a chloro group and an oxo group, which are crucial for its interaction with biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C16H11ClN2O
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 31541-36-3
  • Structural Characteristics : The compound's structure includes an indole moiety with a phenyl group and an oxo group that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors on cell membranes, influencing signaling pathways that affect cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT29 (Colon)20Cell cycle arrest
A549 (Lung)25Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The compound showed notable activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment.
  • Antimicrobial Efficacy :
    • Research conducted by the International Journal of Antimicrobial Agents indicated that the compound effectively inhibited bacterial growth in vitro and demonstrated synergy with conventional antibiotics against resistant strains.

Q & A

Q. How can crystallization conditions be optimized to avoid polymorphic variability?

  • Crystallization Protocol :
  • Use mixed solvents (MeOH:EtOAc, 3:1) to control nucleation.
  • Slow cooling (0.5°C/min) from 50°C to 4°C yields monoclinic crystals (P21/n) with 98% purity .
  • Polymorph screening via slurry bridging identifies stable Form I under 40% humidity .

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